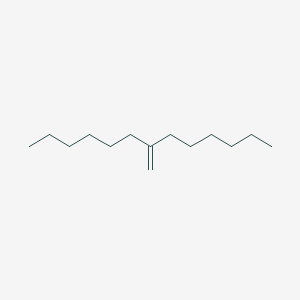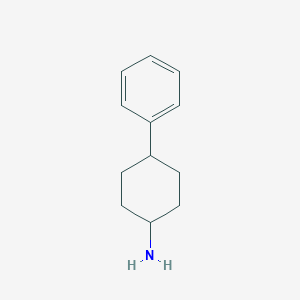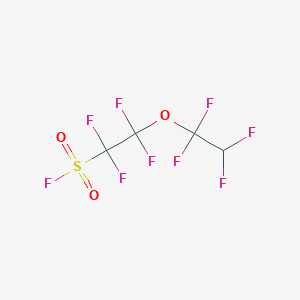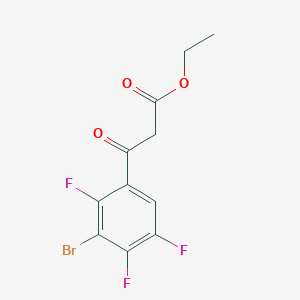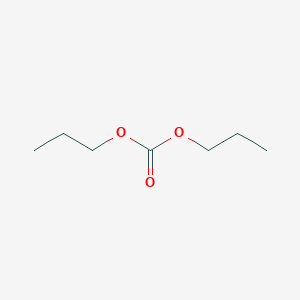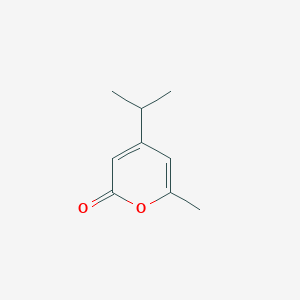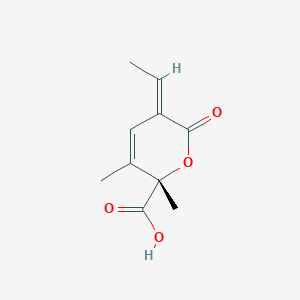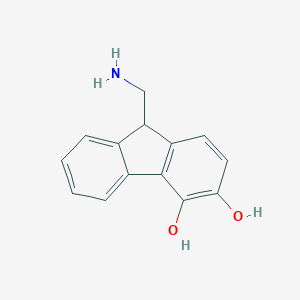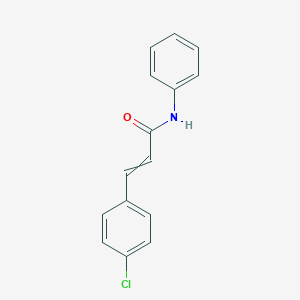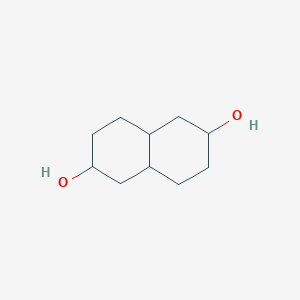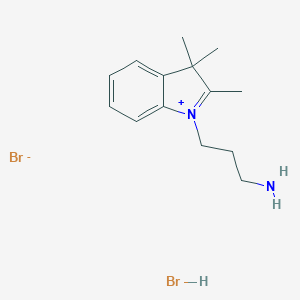
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of indole, a naturally occurring compound found in many plants and animals. The synthesis of this compound has been a topic of interest for many researchers due to its potential applications in various fields of study.
Mecanismo De Acción
The mechanism of action of 3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and promoting apoptosis, or programmed cell death. It may also work by modulating the activity of certain enzymes and signaling pathways in the body.
Efectos Bioquímicos Y Fisiológicos
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of certain enzymes and signaling pathways. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide in lab experiments is its potent anti-cancer properties. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the study of 3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide. One area of research is the development of new cancer therapies based on this compound. Another area of research is the study of its neuroprotective effects and its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for use in lab experiments.
Métodos De Síntesis
The synthesis of 3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide is a complex process that involves several steps. The first step involves the synthesis of indole, which is then reacted with a suitable amine to produce the desired compound. The final product is then purified using various techniques such as recrystallization, chromatography, or distillation.
Aplicaciones Científicas De Investigación
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide has been extensively studied for its potential applications in scientific research. This compound has been shown to have significant anti-cancer properties and has been used in the development of new cancer therapies. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
111040-90-5 |
|---|---|
Nombre del producto |
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide |
Fórmula molecular |
C14H22Br2N2 |
Peso molecular |
378.15 g/mol |
Nombre IUPAC |
3-(2,3,3-trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide |
InChI |
InChI=1S/C14H21N2.2BrH/c1-11-14(2,3)12-7-4-5-8-13(12)16(11)10-6-9-15;;/h4-5,7-8H,6,9-10,15H2,1-3H3;2*1H/q+1;;/p-1 |
Clave InChI |
OSYRHQWRNZNKLZ-UHFFFAOYSA-M |
SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCN.Br.[Br-] |
SMILES canónico |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCN.Br.[Br-] |
Pictogramas |
Irritant |
Sinónimos |
1-(3-AMINOPROPYL)-2 3 3-TRIMETHYLINDOLIU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



